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Compound of Interest

Compound Name: 2-Ethylbutyric acid

Cat. No.: B031108 Get Quote

Introduction

2-Ethylbutyric acid (also known as 2-ethylbutanoic acid) is a branched-chain carboxylic acid

with the chemical formula C6H12O2. It is of interest to researchers in various fields, including

drug development and metabolomics. This technical guide provides a comprehensive overview

of the spectroscopic data for 2-ethylbutyric acid, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a

visual representation of the general analytical workflow are also presented to aid researchers in

their understanding and application of this data.

Spectroscopic Data
The following sections present the key spectroscopic data for 2-ethylbutyric acid in a

structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for 2-ethylbutyric acid are summarized below.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 - 12.0 Singlet (broad) 1H -COOH

~2.2 - 2.3 Quintet 1H -CH-

~1.5 - 1.7 Multiplet 4H -CH₂-

~0.9 Triplet 6H -CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Carbon Type Assignment

~183 Quaternary -COOH

~48 Tertiary -CH-

~25 Secondary -CH₂-

~12 Primary -CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The characteristic IR absorption bands for 2-ethylbutyric acid are presented below.

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

2500-3300 Strong, Broad O-H Stretching

2965, 2935, 2878 Strong C-H Stretching

1705 Strong C=O Stretching

1465 Medium C-H Bending

1240 Medium C-O Stretching

935 Medium, Broad O-H Bending (out-of-plane)
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

molecule, as well as to gain structural information through fragmentation analysis.

Electron Ionization (EI) Mass Spectrum

m/z Relative Intensity (%) Assignment

116 ~5 [M]⁺ (Molecular Ion)

88 100 [M - C₂H₄]⁺

73 ~70 [M - C₃H₇]⁺ or [COOCH(CH₃)]⁺

43 ~95 [C₃H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy
Sample Preparation: A small amount of 2-ethylbutyric acid (typically 5-10 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ

0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz

spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation

delay of 1-2 seconds, and the acquisition of 16-32 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the

lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically

256 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is

used to simplify the spectrum and improve the signal-to-noise ratio.
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Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Sample Preparation: A single drop of neat 2-ethylbutyric acid is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide).

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The

sample is then applied, and the sample spectrum is recorded. Typically, 16-32 scans are co-

added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: For analysis of the underivatized acid, a dilute solution of 2-ethylbutyric
acid in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

GC-MS System and Conditions:

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of volatile

organic acids (e.g., a wax or a low-polarity phenyl-methylpolysiloxane column).

Injector: Split/splitless injector, typically operated in split mode with a high split ratio to handle

the neat sample. The injector temperature is usually set to 250 °C.

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C),

holds for a few minutes, and then ramps up to a final temperature of around 250 °C.

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range

scanned is typically from m/z 35 to 200.

Workflow Visualization
The general workflow for the spectroscopic analysis of a liquid sample like 2-ethylbutyric acid
is depicted in the following diagram.
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Caption: General workflow for the spectroscopic analysis of 2-Ethylbutyric acid.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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